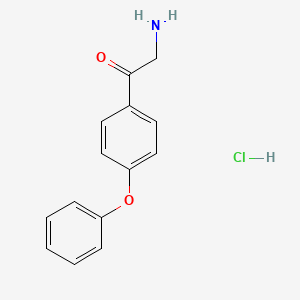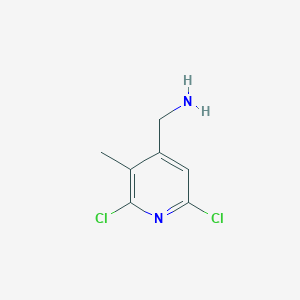
N-Hydroxy-3-isopropylisonicotinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-3-isopropylisonicotinimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a hydroxyl group attached to the nitrogen atom, which imparts distinct chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-isopropylisonicotinimidamide typically involves the reaction of isonicotinic acid derivatives with hydroxylamine. One common method includes the use of imidoylbenzotriazoles and hydroxylamine as starting reagents under microwave irradiation. This method allows for the rapid preparation of amidoximes, including this compound, with reaction times ranging from 5 to 15 minutes and yields between 65% and 81% .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-3-isopropylisonicotinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the hydroxyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions include oximes, amines, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
N-Hydroxy-3-isopropylisonicotinimidamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Hydroxy-3-isopropylisonicotinimidamide involves its interaction with molecular targets through hydrogen bonding and metal chelation. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the compound can chelate metal ions, influencing the activity of metalloenzymes and other metal-dependent biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Hydroxy-3-isopropylisonicotinimidamide include:
- N-Hydroxysuccinimide
- N-Hydroxyphthalimide
- N-Hydroxybenzotriazole
Uniqueness
This compound is unique due to its specific structural features, such as the isopropyl group and the isonicotinimidamide backbone, which confer distinct chemical reactivity and biological activity compared to other N-hydroxy compounds .
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
N'-hydroxy-3-propan-2-ylpyridine-4-carboximidamide |
InChI |
InChI=1S/C9H13N3O/c1-6(2)8-5-11-4-3-7(8)9(10)12-13/h3-6,13H,1-2H3,(H2,10,12) |
Clave InChI |
YHRMIHPCFTVTNA-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)C1=C(C=CN=C1)/C(=N/O)/N |
SMILES canónico |
CC(C)C1=C(C=CN=C1)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13667530.png)


![2-Bromoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13667549.png)


![5-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667580.png)

![1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13667587.png)
![4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13667599.png)
![3-[(tert-Butoxycarbonyl)oxy]benzoic Acid](/img/structure/B13667607.png)

